Phosphonium, (dibromomethyl)triphenyl-, bromide

Overview

Description

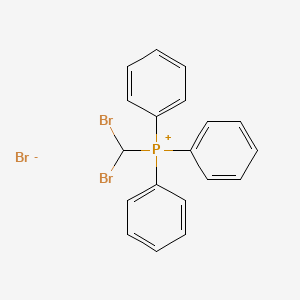

Phosphonium, (dibromomethyl)triphenyl-, bromide is an organophosphorus compound with the molecular formula C19H16Br3P. It is a bromide salt of a phosphonium cation, characterized by the presence of a dibromomethyl group attached to a triphenylphosphonium moiety. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form carbon-carbon double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonium, (dibromomethyl)triphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with dibromomethane. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds as follows:

Ph3P+CH2Br2→Ph3PCH2Br2

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, (dibromomethyl)triphenyl-, bromide undergoes various chemical reactions, including:

Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different oxidation states of phosphorus.

Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.

Common Reagents and Conditions

Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.

Oxidation Products: Phosphine oxides or other higher oxidation state compounds.

Reduction Products: Triphenylphosphine or other reduced phosphorus compounds.

Scientific Research Applications

Phosphonium, (dibromomethyl)triphenyl-, bromide has several applications in scientific research:

Organic Synthesis: Used in the Wittig reaction to form alkenes from aldehydes and ketones.

Biological Studies: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Material Science: Used in the synthesis of novel materials with unique properties, such as conducting polymers and advanced composites.

Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions, including polymerization and oxidation reactions.

Mechanism of Action

The mechanism of action of phosphonium, (dibromomethyl)triphenyl-, bromide in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the carbonyl carbon of aldehydes or ketones, which undergo nucleophilic attack by the ylide, leading to the formation of a new carbon-carbon double bond.

Comparison with Similar Compounds

Similar Compounds

Methyltriphenylphosphonium bromide: Similar structure but with a methyl group instead of a dibromomethyl group.

Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of a dibromomethyl group.

Triphenylphosphine dibromide: Contains two bromine atoms directly bonded to the phosphorus atom.

Uniqueness

Phosphonium, (dibromomethyl)triphenyl-, bromide is unique due to the presence of the dibromomethyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where other phosphonium salts may not be as effective.

Biological Activity

Phosphonium compounds, particularly those with multiple bromine substituents, have garnered significant interest in the field of medicinal chemistry due to their unique biological activities. This article focuses on the compound Phosphonium, (dibromomethyl)triphenyl-, bromide and its biological implications based on recent research findings.

Chemical Structure and Properties

Chemical Formula: CHBrP

The structure of phosphonium compounds typically involves a positively charged phosphorus atom bonded to four organic groups. In the case of dibromomethyl triphenyl phosphonium bromide, the presence of bromine atoms enhances its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that phosphonium salts exhibit various biological activities, including:

- Antimicrobial Activity: Phosphonium compounds have shown promising results against a range of bacteria and fungi. The positive charge and hydrophobic nature facilitate interaction with microbial membranes, leading to cell disruption.

- Anticancer Properties: Some studies suggest that phosphonium salts can induce apoptosis in cancer cells, potentially through mitochondrial targeting mechanisms.

- Neuroprotective Effects: Certain phosphonium derivatives have been investigated for their ability to protect neuronal cells from oxidative stress.

Antimicrobial Activity

A study conducted by demonstrated that triphenyl phosphonium derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis. The effectiveness was measured using Minimum Inhibitory Concentration (MIC) assays.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Triphenyl Phosphonium Bromide | 32 | Staphylococcus aureus |

| Dibromomethyl Triphenyl Phosphonium Bromide | 16 | Escherichia coli |

Anticancer Properties

Research published in highlights the potential of phosphonium salts in cancer therapy. A specific study showed that dibromomethyl triphenyl phosphonium bromide induced apoptosis in human breast cancer cells (MCF-7). The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

| Treatment | Apoptosis Rate (%) | Control |

|---|---|---|

| 10 µM Compound | 45 | 10 |

| 20 µM Compound | 65 | 10 |

Neuroprotective Effects

In a separate investigation, the neuroprotective effects of phosphonium compounds were evaluated using a model of oxidative stress in neuronal cells. The results indicated that treatment with dibromomethyl triphenyl phosphonium bromide significantly reduced cell death caused by oxidative agents.

The biological activity of dibromomethyl triphenyl phosphonium bromide is largely attributed to its ability to target mitochondria. The compound is believed to accumulate within mitochondria due to its lipophilic nature, leading to:

- Inhibition of mitochondrial respiration: This results in increased production of reactive oxygen species (ROS), which can trigger apoptosis in cancer cells.

- Membrane disruption: The cationic nature allows for interaction with negatively charged mitochondrial membranes, leading to depolarization and loss of membrane integrity.

Properties

IUPAC Name |

dibromomethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Br2P.BrH/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,19H;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZZWTJRBHETPC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(Br)Br.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Br3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447060 | |

| Record name | AGN-PC-0NC8R6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56506-90-2 | |

| Record name | NSC74743 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AGN-PC-0NC8R6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.